N,N-dimethyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine
Description
N,N-Dimethyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine is a heterocyclic compound featuring a pyridazine core substituted with a dimethylamine group at position 3 and a piperazine ring at position 4.
Properties
IUPAC Name |
N,N-dimethyl-6-(4-pyrazin-2-ylpiperazin-1-yl)pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N7/c1-19(2)12-3-4-13(18-17-12)20-7-9-21(10-8-20)14-11-15-5-6-16-14/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEYOESVNXLIQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of a pyridazine derivative with a pyrazinyl-piperazine compound under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported as an effective method for synthesizing similar compounds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process, allowing for the production of significant quantities of the compound for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N,N-dimethyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as tuberculosis.
Biological Studies: It is used in studies to understand its interactions with biological targets, including enzymes and receptors.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, in the context of tuberculosis treatment, it may inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents on the pyridazine core, piperazine ring, or pendant aromatic groups. These modifications influence physicochemical properties, receptor affinity, and metabolic stability. Below is a detailed comparison:
Table 1: Structural and Molecular Comparison
Key Observations
Core Modifications :
- The target compound’s pyridazine core is retained in most analogs, but substituents vary significantly. For example, MW01-8-071HAB replaces the pyrazin-2-yl group with an ethyl-piperazine chain and a phenyl group, increasing hydrophobicity (LogP) and molecular weight .
In contrast, G856-8756’s 3-nitrobenzoyl group introduces strong electron-withdrawing properties, which may alter metabolic stability .
Biological Implications :
- Analogs like MW01-8-071HAB and G856-8756 are part of libraries screened for CNS activity, suggesting the target compound may interact with CYP2D6 or dopamine receptors . For instance, piperazine-containing compounds (e.g., S 18126 in ) show high selectivity for dopamine D4 receptors (Ki = 2.4 nM), though the target compound’s affinity remains unconfirmed .
Molecular Weight and Solubility :
- The target compound (MW = 258.33) is smaller than analogs like G856-8756 (MW = 418.46), likely improving membrane permeability. However, the absence of polar groups (e.g., nitro in G856-8756) may reduce aqueous solubility .
Table 2: Pharmacological and Physicochemical Data
*Predicted using fragment-based methods.
Biological Activity
N,N-dimethyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy against specific pathogens, and structure-activity relationships.
Chemical Structure and Properties
The compound features a pyridazine ring substituted with a piperazine moiety and a pyrazine group, which enhances its interaction with biological targets. The structural formula can be represented as follows:
This unique configuration allows for significant biological activity, particularly as an inhibitor of key kinases involved in cell cycle regulation.
Target Interaction
This compound primarily targets Mycobacterium tuberculosis H37Ra . It exhibits significant inhibitory effects, leading to the inhibition of bacterial growth. The compound's mechanism involves interference with essential biochemical pathways within the pathogen, ultimately disrupting its proliferation.
Inhibition Profile
The compound has been reported to have 50% inhibitory concentrations (IC50) ranging from 135 to 218 μM , indicating moderate potency against Mycobacterium tuberculosis. This level of activity suggests potential for further development as an anti-tuberculosis agent, particularly in cases resistant to standard therapies.
Biological Activity in Oncology
In addition to its antibacterial properties, this compound has shown promise as an inhibitor of Checkpoint Kinase 1 (CHK1) , a critical regulator in the DNA damage response pathway. Inhibition of CHK1 can enhance the sensitivity of cancer cells to DNA-damaging agents, thus improving the efficacy of chemotherapy treatments.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. The following table summarizes key analogs and their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(Pyrazin-2-yl)piperazine | Piperazine ring with pyrazine | Potential CHK1 inhibition |
| N,N-Dimethylpyrimidinamine | Pyrimidine with dimethyl amine | Anticancer properties |
| 2-Pyrazinylpyrimidines | Pyrazine and pyrimidine fused | Antiviral activity |
These analogs illustrate the diversity of biological activities associated with similar structural motifs, highlighting the importance of specific functional groups in enhancing efficacy against various targets.
Case Studies and Research Findings
Recent studies have demonstrated the effectiveness of this compound in various experimental models:
- Antitubercular Activity : In vitro assays revealed that the compound significantly inhibited Mycobacterium tuberculosis growth, providing a basis for further exploration as a therapeutic agent against tuberculosis.
- Cancer Cell Lines : The compound was tested against several cancer cell lines, showing promising results in reducing cell viability when combined with conventional chemotherapeutic agents. This synergistic effect underscores its potential role in combination therapies for cancer treatment .
Q & A
Q. What are the typical synthetic routes for N,N-dimethyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine, and how are key intermediates characterized?
The synthesis involves multi-step reactions, often starting with the formation of the piperazine ring via a Mannich reaction (condensation of formaldehyde, secondary amines, and ketones/aldehydes) . Subsequent steps include nucleophilic substitutions at the pyridazine core. For example:
- Piperazine ring synthesis : React pyrazine derivatives with formaldehyde and amines under controlled pH and temperature.
- Coupling reactions : Introduce the pyridazin-3-amine moiety using Buchwald-Hartwig amination or SNAr reactions .
Q. Characterization methods :
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions .
- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .
- X-ray crystallography to resolve stereochemical ambiguities (e.g., piperazine ring conformation) .
Q. Table 1: Key Reaction Conditions for Intermediate Formation
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Piperazine ring formation | Formaldehyde, secondary amine, 60°C, 12h | 65–75 | |
| Pyridazine coupling | Pd(OAc)₂, Xantphos, K₂CO₃, DMF, 100°C, 24h | 50–60 |
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
- HPLC-PDA/MS : Monitor degradation products over time (e.g., hydrolysis of the piperazine ring in acidic conditions) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C typical for similar piperazine derivatives) .
- Long-term storage : Store at –20°C under inert atmosphere to prevent oxidation of the pyrazine moiety .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound?
- Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity in substitution reactions .
- Catalyst optimization : Screen Pd-based catalysts (e.g., Pd₂(dba)₃ with SPhos ligand) for coupling efficiency .
- Temperature control : Lower reaction temperatures (e.g., 80°C vs. 100°C) reduce side product formation in Mannich reactions .
Q. Table 2: Catalyst Screening for Coupling Reactions
| Catalyst System | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | 55 | 95 | |
| Pd₂(dba)₃/SPhos | 68 | 98 | |
| CuI/1,10-phenanthroline | 30 | 85 |
Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values across assays)?
- Assay standardization : Validate receptor-binding assays using positive controls (e.g., trazodone for serotonin receptor studies) .
- Orthosteric vs. allosteric effects : Perform Schild regression analysis to distinguish binding modes .
- Computational docking : Use quantum chemical calculations (e.g., DFT) to model ligand-receptor interactions and explain potency variations .
Q. What strategies are recommended for structure-activity relationship (SAR) studies on this compound?
Q. Table 3: SAR Trends in Piperazine-Pyridazine Derivatives
| Substituent Position | Modification | Effect on Activity | Reference |
|---|---|---|---|
| Pyrazine C2 | –OCH₃ vs. –CH₃ | 10-fold increase in 5-HT₁A affinity | |
| Piperazine N4 | Phenyl vs. methyl | Improved metabolic stability |
Q. What computational methods are most effective for predicting metabolic stability and toxicity?
- ADMET prediction : Use SwissADME or ADMET Predictor to estimate CYP450 inhibition and plasma protein binding .
- Reactive metabolite screening : Apply Derek Nexus to flag toxicophores (e.g., nitro groups prone to reduction) .
Q. How can researchers resolve discrepancies in receptor selectivity profiles (e.g., dual α₁-adrenergic/5-HT₁A activity)?
- Functional assays : Compare cAMP accumulation (Gαs vs. Gαi coupling) to differentiate receptor activation pathways .
- Mutagenesis studies : Introduce point mutations (e.g., D116A in 5-HT₁A) to identify critical binding residues .
Q. What experimental approaches are recommended for assessing blood-brain barrier (BBB) penetration?
- PAMPA-BBB assay : Measure permeability coefficients (Pe >4.0 ×10⁻⁶ cm/s suggests BBB penetration) .
- In vivo PET imaging : Use radiolabeled analogs (e.g., ¹¹C-methylated derivatives) to quantify brain uptake .
Methodological Notes
- Data contradiction analysis : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. functional assays) .
- Synthetic scalability : Optimize batch processes using flow chemistry to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
